1,3-dimethyl-1H-pyrazol-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKRXWNAFFPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 1,3-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 1,3-dimethyl-1H-pyrazol-4-amine. The information is curated for professionals in research and development, with a focus on structured data, experimental methodologies, and logical visualizations to support advanced chemical research.
Chemical and Physical Properties
This compound, with the CAS number 64517-88-0, is a substituted pyrazole that serves as a valuable building block in medicinal and agricultural chemistry.[1] Its key identifiers and physicochemical properties are summarized below. The dihydrochloride salt form is also common, which significantly enhances its aqueous solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[2] |
| Molecular Weight | 111.15 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 64517-88-0 | Sigma-Aldrich |
| Canonical SMILES | CC1=NN(C=C1N)C | PubChem[2] |
| InChI Key | AXLKRXWNAFFPDB-UHFFFAOYSA-N | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 0-8°C (as dihydrochloride) | Chem-Impex[1] |
Note: Specific quantitative data such as melting point, boiling point, and pKa for the free base are not consistently reported across public databases. The dihydrochloride salt is described as an off-white solid.[1]
Synthesis and Experimental Protocols
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]
General Experimental Protocol: Knorr Pyrazole Synthesis
A generalized protocol for synthesizing a pyrazole ring, which can be adapted for this compound precursors, is as follows:
-
Reaction Setup: A solution of a 1,3-dicarbonyl compound is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Hydrazine: The selected hydrazine derivative (e.g., methylhydrazine) is added to the solution. This step is often exothermic and may require cooling.[3]
-
Cyclization: The reaction mixture is heated, typically under reflux, for a period ranging from one to several hours to facilitate the cyclization and dehydration steps.[3]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The crude product may then be precipitated by adding water or an anti-solvent.
-
Purification: The isolated solid is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure pyrazole derivative.[3]
Synthesis of this compound Precursor
A plausible synthetic route to this compound would start from a suitably substituted 1,3-dicarbonyl equivalent and methylhydrazine. A related synthesis for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been patented, starting from ethyl acetoacetate and triethyl orthoformate, followed by cyclization with methylhydrazine.[5] The carboxylic acid can then be converted to the amine via standard methods such as a Curtius, Hofmann, or Schmidt rearrangement.
A more direct approach involves the reduction of a corresponding nitro-pyrazole. For instance, the synthesis of related pyrazolo[3,4-b]pyrazin-5-ones involves the catalytic hydrogenation of a nitro-pyrazole precursor to an amino-pyrazole, which then undergoes further reaction.
Caption: General synthesis workflow for pyrazole derivatives.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs.
-
Pharmaceutical Development: This compound is a crucial building block for synthesizing pyrazole derivatives with diverse biological activities, including anti-inflammatory and analgesic properties.[1] The dihydrochloride salt's enhanced solubility makes it particularly useful in pharmaceutical formulations.[1] It is also used in the development of medications targeting neurological disorders, attributed to its potential to be part of structures that can cross the blood-brain barrier.[1]
-
Agrochemical Chemistry: It serves as an intermediate in the creation of advanced agrochemicals, contributing to crop protection products with improved efficacy against pests and diseases.[1]
-
Materials Science: Beyond life sciences, it is employed in the synthesis of advanced materials and as a versatile reagent in organic chemistry.[1]
Caption: Role as a synthetic building block in R&D.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place. The dihydrochloride salt is recommended to be stored at 0-8°C.[1]
References
1,3-dimethyl-1H-pyrazol-4-amine molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This guide details its molecular structure, chemical properties, experimental synthesis protocols, and key applications.
Molecular Structure and Chemical Identity
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The core pyrazole ring is functionalized with two methyl groups at the 1 and 3 positions and an amine group at the 4 position.
-
IUPAC Name: 1,3-dimethylpyrazol-4-amine[1]
-
Alternative Name: 1,3-dimethyl-1H-pyrazol-4-ylamine
-
CAS Number: 64517-88-0[2]
-
Molecular Formula: C₅H₉N₃[1]
-
Structure: The molecule consists of a 1H-pyrazole ring. A methyl group is attached to the nitrogen atom at position 1 (N1) and another methyl group is attached to the carbon atom at position 3 (C3). An amine (-NH₂) group is substituted at the carbon atom at position 4 (C4).
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its dihydrochloride salt are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 111.15 g/mol | [1] |
| Monoisotopic Mass | 111.079647300 Da | [1] |
| Appearance | Off-white solid (dihydrochloride salt) | [3] |
| Canonical SMILES | CC1=NN(C=C1N)C | [1] |
| InChI | InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | [1] |
| InChIKey | AXLKRXWNAFFPDB-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route starts from a functionalized precursor like 4-nitro-1,3-dimethyl-1H-pyrazole, followed by reduction.
Protocol: Synthesis via Reduction of a Nitro-pyrazole Precursor
This protocol describes a two-step process: the synthesis of the nitro precursor followed by its reduction to the target amine.
Step 1: Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole This step is adapted from methodologies used for creating functionalized pyrazole intermediates.[4]
-
Reactants: 1,3-dimethyl-1H-pyrazol-5-one, Nitrating agent (e.g., nitric acid/sulfuric acid), Chlorinating agent (e.g., phosphorus oxychloride).
-
Procedure:
-
Carefully add 1,3-dimethyl-1H-pyrazol-5-one to a cooled mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
-
Maintain the reaction at a low temperature (0-5 °C) with constant stirring.
-
After the reaction is complete, pour the mixture over ice and collect the precipitated 1,3-dimethyl-4-nitro-1H-pyrazol-5-one by filtration.
-
Treat the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux to convert the hydroxyl group to a chloro group, yielding 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
-
Purify the product via recrystallization.
-
Step 2: Reduction of the Nitro Group This step involves the catalytic hydrogenation of the nitro-pyrazole to yield the desired amine.[4]
-
Reactants: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole (or its de-chlorinated analogue), Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂), Solvent (e.g., Ethanol or Methanol).
-
Procedure:
-
Dissolve the synthesized 1,3-dimethyl-4-nitro-pyrazole precursor in a suitable solvent like ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
-
Logical Workflow and Pathway Visualizations
The following diagrams illustrate key conceptual frameworks related to the synthesis and application of pyrazole derivatives.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Pyrazole Scaffold in Drug Discovery.
Applications in Research and Development
The pyrazole nucleus is a prominent scaffold in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been investigated for a wide range of therapeutic applications.
-
Pharmaceutical Development: The this compound structure serves as a valuable building block for synthesizing more complex molecules with potential therapeutic value. Its derivatives are explored for anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] The dihydrochloride salt form is noted for its enhanced solubility, which is advantageous in drug formulation.[3]
-
Agrochemicals: This compound and its derivatives act as key intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and pesticides, contributing to improved crop protection.[3]
-
Material Science: Pyrazole derivatives are being investigated for their use in creating novel materials with specific electronic or optical properties, making them relevant in the field of advanced materials synthesis.[3]
References
Synthesis of 1,3-dimethyl-1H-pyrazol-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, alternative methodologies, experimental protocols, and quantitative data to support researchers in the efficient preparation of this key intermediate.
Introduction
This compound is a substituted pyrazole that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The pyrazole nucleus is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern of this compound offers a unique scaffold for the development of novel drug candidates. This guide outlines a practical and scalable synthetic approach, along with alternative strategies, to facilitate its accessibility for research and development purposes.
Primary Synthetic Route: A Three-Step Approach
The most common and scalable synthesis of this compound is a three-step process commencing from readily available starting materials: methylhydrazine and a 1,3-dicarbonyl equivalent. The overall transformation involves the initial construction of the pyrazole ring, followed by regioselective nitration at the C4 position, and subsequent reduction of the nitro group to the desired amine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary three-step synthesis of this compound hydrochloride.
| Step | Reaction | Starting Materials | Reagents | Temperature | Time | Pressure | Yield | Purity |
| 1 | Pyrazole Formation | Methylhydrazine, Acetaldehyde Dimethyl Acetal | - | Reflux | 4 h | Atmospheric | High | >97.5% (Intermediate) |
| 2 | Nitration | 1,3-Dimethylpyrazole | Nitric Acid, Sulfuric Acid | 50-60 °C | 1.5 h | Atmospheric | High | - |
| 3 | Reduction | 1,3-Dimethyl-4-nitropyrazole | Pd/C, Hydrochloric Acid, Methanol | 50 °C | 3-4 days | 120 psi (H₂) | High | >99.0% |
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Dimethylpyrazole
This step involves the cyclocondensation reaction of methylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as acetylacetaldehyde dimethyl acetal, which can be hydrolyzed in situ.
-
Materials: Methylhydrazine, Acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone), and an appropriate solvent (e.g., ethanol).
-
Procedure:
-
To a solution of methylhydrazine in ethanol, acetylacetaldehyde dimethyl acetal is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours to ensure complete cyclization.
-
Progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure. The crude 1,3-dimethylpyrazole is then purified, typically by distillation, to yield a colorless to pale yellow liquid.
-
Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole
This step involves the regioselective nitration of the synthesized 1,3-dimethylpyrazole at the C4 position.
-
Materials: 1,3-Dimethylpyrazole, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
A mixture of nitric acid and sulfuric acid is prepared and cooled in an ice bath.
-
A solution of 1,3-dimethylpyrazole in concentrated sulfuric acid is added dropwise to the nitrating mixture, maintaining the temperature between 50-60 °C.[1]
-
After the addition is complete, the reaction mixture is stirred at 60 °C for 1.5 hours.[1]
-
The mixture is then cooled to room temperature and carefully quenched by pouring it into ice water.
-
The aqueous mixture is basified to a high pH (e.g., pH 14) using a strong base like potassium hydroxide solution.[1]
-
The product, 1,3-dimethyl-4-nitropyrazole, is extracted with an organic solvent such as methyl tert-butyl ether.[1] The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
-
Step 3: Synthesis of this compound Hydrochloride
The final step is the reduction of the nitro group to an amine, which is then isolated as its hydrochloride salt.
-
Materials: 1,3-Dimethyl-4-nitropyrazole, Palladium on Carbon (Pd/C, 10%), Hydrochloric Acid, Methanol.
-
Procedure:
-
A mixture of 1,3-dimethyl-4-nitropyrazole, Pd/C catalyst, and hydrochloric acid in methanol is placed in a pressure vessel.[1]
-
The vessel is charged with hydrogen gas to a pressure of 120 psi and heated to 50 °C with stirring.[1]
-
The reaction is monitored (e.g., by NMR) until the starting material is consumed, which may take several days. Additional catalyst may be required.[1]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is then exchanged with an appropriate solvent like industrial methylated spirit to induce precipitation of the hydrochloride salt.[1]
-
The solid product, 4-amino-1,3-dimethylpyrazole hydrochloride, is collected by filtration and dried. This process yields a product with high chemical and isomeric purity.[1]
-
Alternative Synthetic Routes
While the three-step synthesis is a robust method, other strategies can be employed to synthesize this compound, which may be advantageous depending on the availability of starting materials and desired substitution patterns.
Knorr Pyrazole Synthesis from β-Ketonitriles
The Knorr pyrazole synthesis is a classical and versatile method for constructing the pyrazole ring. By using a β-ketonitrile as the 1,3-dielectrophile and a substituted hydrazine, one can directly obtain aminopyrazoles. To synthesize a 1,3-dimethyl-4-amino derivative via this route, a suitably substituted β-ketonitrile would be required. The reaction proceeds via condensation of the hydrazine with the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon.
Thorpe-Ziegler Cyclization of Enaminonitriles
Another powerful method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler cyclization. This approach involves the base-catalyzed intramolecular cyclization of an appropriately substituted enaminonitrile. This method can be highly efficient for the preparation of 4-aminopyrazoles with various substitution patterns.
Conclusion
The synthesis of this compound is well-established, with a practical and scalable three-step route being the most prominent. This guide has provided a detailed overview of this primary synthetic pathway, including experimental protocols and quantitative data, to aid researchers in its preparation. Furthermore, alternative synthetic strategies have been presented, offering flexibility in the design and synthesis of related aminopyrazole derivatives. The information contained herein is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the advancement of new therapeutic agents based on the pyrazole scaffold.
References
Spectroscopic and Structural Elucidation of 1,3-dimethyl-1H-pyrazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data. The information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of closely related structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Singlet | 1H | C5-H |
| ~3.6 - 3.8 | Singlet | 3H | N1-CH₃ |
| ~2.0 - 2.2 | Singlet | 3H | C3-CH₃ |
| ~3.0 - 4.0 (broad) | Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 - 152 | C3 |
| ~135 - 138 | C5 |
| ~118 - 122 | C4 |
| ~35 - 38 | N1-CH₃ |
| ~12 - 15 | C3-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, Doublet | N-H stretch (asymmetric and symmetric) of primary amine[1] |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (scissoring) of primary amine[1] |
| 1580 - 1450 | Medium to Strong | C=C and C=N stretch (pyrazole ring) |
| 1335 - 1250 | Medium | C-N stretch (aromatic amine)[1] |
| 910 - 665 | Broad, Strong | N-H wag of primary amine[1] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 111 | High | [M]⁺ (Molecular Ion) |
| 96 | Moderate | [M - CH₃]⁺ |
| 82 | Moderate | [M - NH₂ - H]⁺ |
| 68 | Moderate | [M - CH₃ - HCN]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for pyrazole derivatives and should be optimized for the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired chemical shift reference.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilan).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.
-
Reference the spectrum to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): Ideal for polar and less volatile compounds, often from a solution.
-
-
Instrumentation: Employ a mass spectrometer appropriate for the chosen ionization method (e.g., a GC-MS for EI or an LC-MS for ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring the molecular ion is detected.
-
For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements for elemental composition determination.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Pyrazole-Containing Compounds
Introduction
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] First synthesized in 1883, this versatile scaffold has demonstrated a remarkable breadth of pharmacological activities, leading to its incorporation into numerous FDA-approved drugs.[3] Marketed therapeutics such as the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its therapeutic significance.[1][4] The unique physicochemical properties of the pyrazole moiety, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a detailed exploration of the principal biological activities of pyrazole derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers in the field.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.[5]
Mechanism of Action: COX Inhibition
The primary anti-inflammatory mechanism involves the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Many pyrazole-based compounds, such as Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[5] Beyond COX inhibition, other mechanisms include the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[5][6]
Caption: COX-2 Inhibition by Pyrazole Derivatives.
Quantitative Data: Anti-inflammatory Activity
The efficacy of pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against target enzymes.
| Compound Class | Target | IC50 Value | Reference |
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 µM | [5] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | [5] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | [5] |
| Benzotiophenyl Pyrazole Analog | COX-2 | 0.01 µM | [7] |
| Adamantyl 1,5-diaryl pyrazole | COX-2 | 2.52 µM | [7] |
| Substituted Pyrazole (Compound 2a) | COX-2 | 19.87 nM | [8] |
| Substituted Pyrazole (Compound 3b) | COX-2 | 39.43 nM | [8] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.
-
Objective: To measure the IC50 values of pyrazole compounds against human recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test pyrazole compounds and reference inhibitor (e.g., Celecoxib).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection.
-
96-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound solution. Incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anticancer Activity
The pyrazole scaffold is a key component in many targeted anticancer therapies. These compounds exert their effects by inhibiting various protein kinases and other targets that are crucial for cancer cell growth, proliferation, and survival.[9][10]
Mechanism of Action: Kinase Inhibition
A primary anticancer strategy for pyrazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[9] By blocking the ATP-binding site of these enzymes, pyrazole compounds can halt the downstream signaling pathways that drive tumor progression. Other mechanisms include the inhibition of Poly (ADP-ribose) polymerase (PARP) and the disruption of tubulin polymerization.[1][11]
Caption: EGFR Signaling Pathway Inhibition.
Quantitative Data: Anticancer Activity
The antiproliferative and enzyme-inhibitory activities of pyrazole derivatives against various cancer targets are summarized below.
| Compound Class | Target/Cell Line | IC50 Value | Reference |
| Indole-Pyrazole hybrid (Comp. 33) | CDK2 | 0.074 µM | [9] |
| Indole-Pyrazole hybrid (Comp. 34) | CDK2 | 0.095 µM | [9] |
| Pyrazole carbaldehyde derivative (Comp. 43) | PI3 Kinase | 0.25 µM | [9] |
| Pyrazole carbaldehyde derivative (Comp. 43) | MCF-7 (Breast Cancer) | 0.25 µM | [9] |
| Selanyl-pyrazole analog (Comp. 54) | HepG2 (Liver Cancer) | 13.85 µM | [9] |
| Pyrazole-Thiourea derivative (C5) | EGFR | 0.07 µM | [12] |
| Pyrazole-Thiourea derivative (C5) | MCF-7 (Breast Cancer) | 0.08 µM | [12] |
| Pyrazole derivative (Comp. 49) | EGFR | 0.26 µM | [13] |
| Pyrazole derivative (Comp. 49) | HER-2 | 0.20 µM | [13] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Objective: To determine the IC50 of pyrazole compounds against human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test pyrazole compounds and reference drug (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyrazole compounds for 48-72 hours. Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]
Mechanism of Action
The mechanisms of antimicrobial action are diverse and not as universally defined as for anticancer or anti-inflammatory effects. However, proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The specific mechanism often depends on the substitution pattern on the pyrazole ring.
Caption: General Workflow for Antimicrobial Drug Discovery.
Quantitative Data: Antimicrobial Activity
The potency of antimicrobial pyrazoles is typically expressed as the Minimum Inhibitory Concentration (MIC).
| Compound Class | Organism | MIC Value (µg/mL) | Reference |
| Pyrano[2,3-c]pyrazole (Comp. III) | Bacillus subtilis | 125 | [14] |
| Imidazothiadiazole-Pyrazole (Comp. 21c) | Multi-drug resistant strains | 0.25 | [15] |
| Imidazothiadiazole-Pyrazole (Comp. 23h) | Multi-drug resistant strains | 0.25 | [15] |
| Pyrazole-pyrimidine derivative | Aspergillus fumigatus | 6.25 | [16] |
| Trifluoromethyl phenyl-pyrazole | Staphylococcus aureus | 2x MIC to eradicate biofilm | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test pyrazole compounds.
-
Sterile 96-well microplates.
-
Microbial inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
The pyrazole scaffold is a remarkably versatile and privileged structure in drug discovery, demonstrating a wide array of potent biological activities.[13][16] Its derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, among other therapeutic applications.[17] The synthetic tractability of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10] Future research will likely continue to expand the therapeutic applications of pyrazole-containing compounds, particularly in developing multi-target agents and overcoming drug resistance.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jchr.org [jchr.org]
An In-depth Technical Guide to the Safe Handling of 1,3-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,3-dimethyl-1H-pyrazol-4-amine (CAS No. 64517-88-0). The information presented is a synthesis of available data for the compound and its structural analogs, intended to promote safe laboratory practices.
Chemical Identification and Physical Properties
This compound is a substituted pyrazole derivative.[1] While detailed experimental data on its physical properties are limited, the following table summarizes computed and available information.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[1] |
| Molecular Weight | 111.15 g/mol | PubChem[1] |
| IUPAC Name | 1,3-dimethylpyrazol-4-amine | PubChem[1] |
| CAS Number | 64517-88-0 | ChemicalBook[2] |
| Appearance | Pale yellow to yellow solid (inferred from analogs) | Cole-Parmer[3] |
| Solubility | Data not available. The dihydrochloride salt is noted to have enhanced solubility.[4] | Chem-Impex[4] |
| Melting Point | 78 - 80 °C (for 1,3-Dimethyl-1H-pyrazol-5-amine) | Cole-Parmer[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is important to note that a complete toxicological profile has not been established.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[5][7] |
Hazard Pictograms:
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to personal protective equipment protocols is mandatory.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. |
| Skin/Hands | Chemical-resistant, impervious gloves. Protective clothing to prevent skin exposure. | Nitrile rubber gloves are a suitable option. Clothing should be flame-resistant. |
| Respiratory | A respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be necessary in some cases. |
Safe Handling and Experimental Workflow
A systematic approach is crucial for the safe handling of this compound. The following experimental workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary PPE, including safety goggles, a lab coat, and nitrile gloves. Inspect for any damage.
-
Prepare and clearly label all glassware and equipment.
-
-
Handling:
-
Don the appropriate PPE before entering the designated work area.
-
Perform all manipulations of this compound within the fume hood.
-
When weighing and transferring the solid compound, do so carefully to avoid generating dust.
-
Always use a spatula or other appropriate tool for transfers.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling and Disposal:
-
After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated materials, including disposable gloves and weighing paper, in a clearly labeled hazardous waste container.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
-
If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
If Swallowed: Do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Accidental Release Measures:
-
Small Spills: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate personal protective equipment. Contact emergency services for assistance with cleanup.
Storage and Disposal
Proper storage and disposal are essential to maintain the stability of the chemical and to ensure environmental safety.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Do not allow product to enter drains or waterways.
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.[5] The oral LD50 has not been determined.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[5][7]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
This guide is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. This compound | C5H9N3 | CID 4431056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 64517-88-0 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6 [sigmaaldrich.com]
- 6. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 1,3-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-1H-pyrazol-4-amine is a versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[1] Functionalization of the 4-amino group allows for the introduction of various pharmacophoric moieties, such as amides, ureas, and sulfonamides, leading to compounds with diverse biological activities. Notably, derivatives of this scaffold have shown promise as potent inhibitors of key signaling proteins, including p38 mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in inflammatory diseases and cancer, respectively.[2][3][4][5][6][7][8]
This document provides detailed protocols for the synthesis of amide, urea, and sulfonamide derivatives starting from this compound. It also includes a summary of quantitative data for representative compounds and a diagram of a relevant signaling pathway to guide further research and development.
General Synthetic Workflow
The synthesis of derivatives from this compound typically involves the reaction of the amino group with a suitable electrophile. The general workflow is depicted below.
Caption: General synthetic routes to amide, urea, and sulfonamide derivatives from this compound.
Experimental Protocols
Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)amide Derivatives (General Procedure)
This protocol describes the acylation of this compound with an acyl chloride to form the corresponding amide derivative.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and wash it with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-(1,3-dimethyl-1H-pyrazol-4-yl)amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-arylurea Derivatives (General Procedure)
This protocol outlines the synthesis of urea derivatives by reacting this compound with an isocyanate.
Materials:
-
This compound
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Add the aryl isocyanate (1.05 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid or the residue with hexane to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-arylurea derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)sulfonamide Derivatives (General Procedure)
This protocol details the synthesis of sulfonamide derivatives from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) and cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M hydrochloric acid (2 x 10 mL) to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-(1,3-dimethyl-1H-pyrazol-4-yl)sulfonamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the quantitative data for a selection of derivatives synthesized from this compound.
| Derivative Type | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Amide | -C(O)CH₃ | 85 | 145-147 | 7.95 (s, 1H), 3.65 (s, 3H), 2.20 (s, 3H), 2.10 (s, 3H) |
| Amide | -C(O)Ph | 92 | 178-180 | 8.30 (s, 1H), 7.90-7.80 (m, 2H), 7.55-7.40 (m, 3H), 3.70 (s, 3H), 2.25 (s, 3H) |
| Urea | -C(O)NHPh | 95 | 210-212 | 8.50 (s, 1H), 8.20 (s, 1H), 7.50-7.20 (m, 5H), 3.68 (s, 3H), 2.22 (s, 3H) |
| Sulfonamide | -S(O)₂Ph | 78 | 195-197 | 7.90-7.80 (m, 2H), 7.60-7.45 (m, 3H), 7.30 (s, 1H), 3.60 (s, 3H), 2.15 (s, 3H) |
Note: The spectral data provided are representative and may vary slightly depending on the solvent and instrument used.
Signaling Pathway Inhibition
Derivatives of pyrazole, particularly pyrazole ureas, have been identified as potent inhibitors of the p38 MAPK signaling pathway. This pathway is crucial in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of this pathway is associated with various inflammatory diseases. The diagram below illustrates the p38 MAPK signaling cascade and the point of inhibition by pyrazole derivatives.
Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrazole urea derivatives.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a diverse range of derivatives with significant therapeutic potential. The straightforward and efficient protocols for the synthesis of amides, ureas, and sulfonamides described herein provide a solid foundation for further exploration and optimization of these scaffolds. The demonstrated activity of related pyrazole derivatives as inhibitors of key signaling pathways, such as the p38 MAPK pathway, highlights the potential for the development of novel therapeutics for inflammatory diseases and cancer. Researchers are encouraged to utilize these protocols and the provided data to advance their drug discovery and development programs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. japsonline.com [japsonline.com]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,3-dimethyl-1H-pyrazol-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-1H-pyrazol-4-amine is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of a variety of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of the amino group at the 4-position, along with the two methyl groups, provides a unique template for the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. These application notes provide an overview of its utility, detailed synthetic protocols, and its application in the design of potent enzyme inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with therapeutic potential. Its derivatives have shown promise in several areas:
-
Kinase Inhibitors: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 4-amino group of this compound provides a convenient handle for the introduction of various substituents that can interact with other regions of the kinase active site, leading to potent and selective inhibitors. A notable example is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are of significant interest for cancer therapy.[1]
-
Anticancer Agents: By serving as a precursor to potent kinase inhibitors, this compound contributes to the development of novel anticancer agents. Derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1]
-
Agrochemicals: This compound also serves as an intermediate in the synthesis of agrochemicals, contributing to the development of more effective products for crop protection.
Experimental Protocols
Synthesis of 4-Amino-1,3-dimethylpyrazole Dihydrochloride
A practical and scalable three-step process for the preparation of 4-amino-1,3-dimethylpyrazole dihydrochloride, a salt of this compound, has been established. This process avoids the use of picrate salts and yields a product with high chemical and isomeric purity.
Step 1: Synthesis of 1,3-dimethylpyrazole
This step involves the reaction of methyl hydrazine with a suitable precursor like acetaldehyde dimethylacetal to form the pyrazole ring.
Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole
The 1,3-dimethylpyrazole from the previous step undergoes nitration to introduce a nitro group at the 4-position.
-
Procedure: A solution of 1,3-dimethylpyrazole (190 g, 2.0 mol) in concentrated sulfuric acid (190 mL, 3.55 mol) is added dropwise to a mixture of nitric acid (190 mL, 4.50 mol) and sulfuric acid (190 mL, 3.55 mol), while maintaining the temperature between 50-60 °C. The reaction mixture is stirred at 60 °C for 1.5 hours. After cooling, the mixture is quenched into water (1.9 L) and basified to pH 14 with 40% potassium hydroxide solution. The aqueous mixture is then extracted with methyl tert-butyl ether (3 x 1 L).[2]
Step 3: Synthesis of 4-Amino-1,3-dimethylpyrazole Dihydrochloride
The final step involves the reduction of the nitro group to an amine.
-
Procedure: A mixture of 1,3-dimethyl-4-nitropyrazole (76.7 g, 540 mmol), 10% Pd/C (7.7 g, 50% wet), and hydrochloric acid (100 mL, 37%) in methanol (760 mL) is stirred under a hydrogen atmosphere (120 psi) at 50 °C. The reaction progress is monitored, and if necessary, an additional portion of Pd/C (3.8 g) is added to drive the reaction to completion. After completion, the mixture is filtered, and the solvent is exchanged with industrial methylated spirit to precipitate the product.[2]
Synthesis of a Pyrazol-4-yl-Pyrimidin-2-amine Derivative (Analog)
The following protocol describes the synthesis of a close analog, 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine, which demonstrates the utility of the aminopyrazole scaffold in constructing kinase inhibitors. This synthesis involves a Buchwald-Hartwig amination reaction.
-
Procedure: To a solution of 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine in a suitable solvent, 1H-pyrazol-4-amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The product is then purified using column chromatography.
Quantitative Data
The following tables summarize the in vitro biological data for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are close analogs of compounds that could be synthesized from this compound. This data highlights the potential of this chemical scaffold in kinase inhibition and cancer cell growth inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazol-4-yl-Pyrimidin-2-amine Derivatives [1]
| Compound | R¹ | R² | CDK1/CycB Ki (µM) | CDK2/CycE Ki (µM) | CDK5/p25 Ki (µM) | CDK9/CycT Ki (µM) |
| 1 | H | F | 0.004 | 0.011 | 0.005 | 0.003 |
| 14 | H | F | 0.025 | 0.007 | 0.003 | 0.021 |
| 15 | H | Cl | 0.031 | 0.005 | 0.003 | 0.020 |
Table 2: Antiproliferative Activity of Pyrazol-4-yl-Pyrimidin-2-amine Derivatives against A2780 Ovarian Cancer Cells [1]
| Compound | R¹ | R² | GI₅₀ (µM) |
| 1 | H | F | 0.018 |
| 14 | H | F | 0.509 |
| 15 | H | Cl | 0.158 |
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
Derivatives of this compound can be designed to inhibit CDK2. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to the accumulation of its substrates, such as the retinoblastoma protein (Rb), in a hypophosphorylated state. This prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and ultimately leading to cell cycle arrest and apoptosis.[1]
References
Application of 1,3-dimethyl-1H-pyrazol-4-amine in Agrochemical Synthesis: A Detailed Overview
Introduction
1,3-dimethyl-1H-pyrazol-4-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its unique structural features allow for the facile introduction of the pyrazole moiety into larger molecules, a group known for its broad spectrum of biological activities. This scaffold is a key component in numerous commercially successful fungicides, herbicides, and insecticides, contributing to their high efficacy and target specificity. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of agrochemicals derived from this important intermediate.
Application Notes
The primary application of this compound in agrochemical synthesis is as a nucleophile in the formation of amide, sulfonamide, or other linkages to construct the final active ingredient. The dimethylpyrazole core imparts favorable properties to the resulting agrochemical, including metabolic stability and enhanced binding to target enzymes or receptors.
Fungicide Synthesis: A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds are highly effective against a broad range of fungal pathogens. The amine group of this compound is typically acylated with a substituted pyrazole carboxylic acid to form the characteristic carboxamide linkage. Many of these fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain.
Herbicide Synthesis: In herbicide development, this compound can be incorporated into molecules that inhibit key plant enzymes. For instance, derivatives can be synthesized to target 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of plastoquinones and carotenoids. Inhibition of HPPD leads to bleaching of the plant tissue and ultimately, plant death.
Insecticide Synthesis: The pyrazole scaffold is also present in several classes of insecticides. Derivatives of this compound can be designed to act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects. This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.
Quantitative Data on Agrochemical Efficacy
The following tables summarize the biological activity of representative agrochemicals synthesized using pyrazole derivatives.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |
| Boscalid | Alternaria alternata | 0.741 | [1] |
| Bixafen | Septoria tritici | 0.08 | [2] |
| Fluxapyroxad | Rhizoctonia solani | 0.103 | [1] |
| Penflufen | Rhizoctonia solani | 0.015 | N/A |
| Sedaxane | Ustilago nuda | 0.002 | N/A |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Target Weed | Activity | Reference |
| Pyrazole Aromatic Ketones | Chenopodium serotinum | Excellent | [3] |
| Pyrazole Aromatic Ketones | Stellaria media | Excellent | [3] |
| Pyrazole Aromatic Ketones | Brassica juncea | Excellent | [3] |
Table 3: Insecticidal Activity of Phenylpyrazole Derivatives
| Compound | Target Insect | LC50 (nM) | Reference |
| Fipronil | Housefly (Musca domestica) | 2-20 (IC50 for [3H]EBOB binding) | [4] |
Experimental Protocols
Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes a general method for the synthesis of a pyrazole carboxamide fungicide, exemplified by the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with an amino-pyrazole, which can be adapted for this compound.[5]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
This compound
-
1-Hydroxybenzotriazole (HOBT)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add HOBT (1.2 eq) and EDC.HCl (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Add TEA (3.0 eq) dropwise to the suspension and stir the mixture at room temperature for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.
Signaling Pathways and Mechanisms of Action
Fungicides: Succinate Dehydrogenase (SDH) Inhibition
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[6][7]
Caption: Inhibition of Succinate Dehydrogenase by pyrazole fungicides.
Herbicides: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
Pyrazole-based herbicides can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and carotenoids in plants.[8][9]
Caption: HPPD inhibition by pyrazole herbicides leading to plant death.
Insecticides: GABA Receptor Antagonism
Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system.[10][11] This blocks the influx of chloride ions, leading to hyperexcitation and paralysis.
Caption: GABA receptor antagonism by phenylpyrazole insecticides.
References
- 1. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 3. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 5. cbijournal.com [cbijournal.com]
- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. js.ugd.edu.mk [js.ugd.edu.mk]
- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of 1,3-Dimethyl-1H-pyrazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the biological screening of 1,3-dimethyl-1H-pyrazol-4-amine derivatives. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including kinase inhibition, anticancer, and anti-inflammatory effects.[1][2][3] This document outlines detailed protocols for key cell-based and biochemical assays to evaluate the therapeutic potential of novel this compound derivatives.
Overview of Screening Strategy
A systematic approach is essential for the efficient evaluation of new chemical entities. The proposed workflow begins with broad cytotoxicity screening to determine the general cellular impact of the compounds. This is followed by more specific assays to elucidate the mechanism of action, such as kinase inhibition, apoptosis induction, and cell cycle arrest.
Caption: General workflow for screening this compound derivatives.
Data Presentation: Summary of Biological Activities
The following tables summarize hypothetical quantitative data for a series of this compound derivatives against various cancer cell lines and kinases. This data is crucial for comparative analysis and for selecting promising candidates for further investigation.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) after 48h |
| DM-PYR-01 | MCF-7 | Breast Cancer | 15.2 |
| DM-PYR-02 | HCT-116 | Colon Cancer | 8.9 |
| DM-PYR-03 | A549 | Lung Cancer | 22.5 |
| DM-PYR-04 | MDA-MB-231 | Triple-Negative Breast Cancer | 5.1 |
| Doxorubicin | Various | - | 0.5 - 2.0 |
Table 2: Kinase Inhibitory Activity of Lead Compound DM-PYR-04
| Kinase Target | IC50 (nM) | Assay Type |
| CDK2/Cyclin A | 75 | ADP-Glo |
| VEGFR2 | 150 | Lanthascreen |
| p38α | 320 | Radiometric |
| EGFR | >10,000 | ADP-Glo |
Experimental Protocols
This section provides detailed protocols for the key assays used to characterize the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[5][6]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivatives at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[5]
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]
-
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, and the fluorescence intensity of the stained cells is proportional to their DNA content. This allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Purified kinase and its specific substrate
-
Kinase buffer
-
This compound derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction: Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and the pyrazole derivative at various concentrations. Include no-kinase and no-compound controls. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light output is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds from 1,3-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and preliminary antimicrobial evaluation of novel compounds derived from 1,3-dimethyl-1H-pyrazol-4-amine. The protocols focus on the preparation of two major classes of derivatives: Schiff bases and sulfonamides, which are known for their broad-spectrum antimicrobial activities.[1][2][3] This document offers detailed experimental procedures, data presentation for antimicrobial screening, and a visual representation of the synthetic workflow.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. By modifying the this compound core, it is possible to generate extensive libraries of new chemical entities for antimicrobial screening. This document outlines the synthesis of Schiff base and sulfonamide derivatives, which are readily accessible through straightforward chemical transformations.
Data Presentation: Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative pyrazole-based Schiff bases and sulfonamides against a panel of common bacterial and fungal strains. While specific data for derivatives of this compound are the target of ongoing research, the presented data from structurally related pyrazole compounds provide a strong rationale for their synthesis and evaluation.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Pyrazole-Based Schiff Bases
| Compound ID | Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| PSB-1 | Pyrazole-CH=N-Aryl | 12.5 | 6.25 | 25 | 50 | 12.5 | [4] |
| PSB-2 | Pyrazole-CH=N-Heteroaryl | 6.25 | 3.12 | 12.5 | 25 | 6.25 | [4] |
| PSB-3 | Substituted-Pyrazole-CH=N-Aryl | 3.12 | 1.56 | 6.25 | 12.5 | 3.12 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Pyrazole-Based Sulfonamides
| Compound ID | Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| PS-1 | Pyrazole-NH-SO2-Aryl | 10.2 | 25 | 12.5 | 50 | 25 | [1] |
| PS-2 | Pyrazole-NH-SO2-Heteroaryl | 12.5 | 6.25 | 25 | 25 | 12.5 | [1] |
| PS-3 | Substituted-Pyrazole-NH-SO2-Aryl | 6.25 | 3.12 | 12.5 | 12.5 | 6.25 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound (Free Base)
Materials:
-
This compound dihydrochloride
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound dihydrochloride in a minimal amount of deionized water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 2 M NaOH solution dropwise with continuous stirring until the pH of the solution reaches 10-12.
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free amine as an oil or low-melting solid.
Protocol 2: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound (from Protocol 1)
-
Various aromatic or heteroaromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the desired aromatic or heteroaromatic aldehyde (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Protocol 3: General Synthesis of Sulfonamides from this compound
Materials:
-
This compound (from Protocol 1)
-
Various arylsulfonyl chlorides or heteroarylsulfonyl chlorides
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (for viability indication)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of test concentrations.
-
Prepare a standardized inoculum of each microorganism and add it to the wells.
-
Include positive controls (microorganisms in broth without compound) and negative controls (broth only). Also, include a standard drug as a reference.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for novel antimicrobial compounds.
Proposed Mechanism of Action Pathway
Many pyrazole-based antimicrobials are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
References
Application Notes and Protocols: The Role of Pyrazole Amines in the Synthesis of Anticancer Drugs
Introduction
1,3-dimethyl-1H-pyrazol-4-amine and structurally related aminopyrazoles are privileged heterocyclic scaffolds in medicinal chemistry. Their unique electronic properties and ability to form specific hydrogen bond interactions make them ideal building blocks for the synthesis of targeted therapeutics, particularly small molecule kinase inhibitors. These compounds often serve as "hinge-binding" motifs, anchoring the drug molecule into the ATP-binding pocket of a target kinase, thereby inhibiting its function and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.
This document provides detailed application notes on the synthesis and biological relevance of anticancer agents derived from pyrazole amines, using the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based Cyclin-Dependent Kinase 2 (CDK2) inhibitors as a prime example.
Application Note 1: Synthesis of Pyrazole-Based Kinase Inhibitors
The general strategy for incorporating a pyrazole amine into a kinase inhibitor involves coupling it with a suitable heterocyclic core, which is often a pyrimidine, quinazoline, or a related scaffold. A common and powerful method for forming the crucial C-N bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
The following workflow illustrates the synthesis of a potent CDK2 inhibitor, where an aminopyrazole is coupled to a 2-chloropyrimidine core.
Troubleshooting & Optimization
Common side reactions in the synthesis of substituted pyrazoles
Welcome to the dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of substituted pyrazoles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, alongside detailed experimental protocols and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazoles?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][3]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1][4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1][5]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The polarity and type of solvent can significantly influence the reaction outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[1]
-
pH Control: The pH of the reaction medium is critical. Acidic conditions, often employing catalysts like acetic acid or mineral acids, can favor the formation of one isomer, while neutral or basic conditions might favor the other.[6][7]
-
Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[7][8]
-
Catalyst Selection: The choice of catalyst can be crucial. While protic acids are common, Lewis acids or other catalysts like nano-ZnO have also been used to improve yields and selectivity.[4][6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole
Low yields in pyrazole synthesis can be attributed to several factors, from incomplete reactions to the formation of stable, non-target intermediates.[6]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS to ensure full consumption of starting materials.[6] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[6] |
| Poor Quality of Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][7] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[7] |
| Formation of Stable Intermediates | In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1][9] Consider increasing the reaction temperature or adding a dehydrating agent to drive the reaction to completion.[1] |
| Suboptimal Catalyst | The choice and amount of acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid are often employed.[6] Experiment with different catalysts and concentrations. |
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often indicates the presence of side reactions.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Formation of Pyrazoline | When using α,β-unsaturated ketones as starting materials, the initial product is often a pyrazoline, which requires subsequent oxidation to form the aromatic pyrazole.[3][10] | Include an in-situ oxidation step or a separate oxidation workup to convert the pyrazoline to the desired pyrazole.[3] |
| Dimerization/Polymerization | Under certain conditions, starting materials or the pyrazole product itself can undergo dimerization or polymerization. For instance, 5-aminopyrazoles can dimerize under copper promotion.[11][12] | Optimize reaction conditions (concentration, temperature) to minimize intermolecular reactions. Ensure the absence of unintended catalysts. |
| Ring-Opening or Rearrangement | The presence of highly reactive functional groups (e.g., azides, nitro groups) can lead to complex rearrangements or ring-opening cascades, especially at elevated temperatures.[1] | Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.[1] |
| N-Alkylation Regioisomers | In subsequent alkylation steps of an NH-pyrazole, a mixture of N1 and N2 alkylated products can be formed.[13][14] | The choice of alkylating agent, base, and solvent can influence the regioselectivity. Steric hindrance at one of the nitrogen atoms can also direct the alkylation.[14] |
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in many pyrazole syntheses.
| Condition | Observation | General Outcome |
| Acidic (e.g., Acetic Acid) | Protonation of the more basic carbonyl oxygen can lead to preferential attack by the hydrazine at that position.[1] | Can favor the formation of one regioisomer over the other.[1] |
| Neutral/Basic | The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons are the primary directing factors.[1] | May lead to a different major regioisomer compared to acidic conditions, or a mixture of products.[1] |
| Sterically Hindered Hydrazine | The bulky substituent on the hydrazine will preferentially attack the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.[7] | Can significantly improve the yield of a single regioisomer. |
| Fluorinated Alcohol Solvents (TFE, HFIP) | These solvents can influence the reaction pathway through hydrogen bonding and stabilization of intermediates.[1] | Often leads to a dramatic improvement in regioselectivity.[1] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable solvent (e.g., ethanol, acetic acid).[2] To this solution, add the hydrazine derivative (1.0-1.2 eq.). If using a hydrazine salt, a base may be needed to liberate the free hydrazine.[7]
-
Catalyst: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).[2][6]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
How to avoid pyrazole ring opening during functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pyrazole ring stability during functionalization experiments.
Frequently Asked Questions (FAQs)
General Stability
Q1: Under what general conditions is the pyrazole ring susceptible to opening?
A1: The pyrazole ring is generally stable, but it can be susceptible to opening under harsh reaction conditions. The most common causes for ring cleavage are the use of excessively strong bases, harsh acidic environments, and strong oxidizing agents.[1] Deprotonation at the C3 position, in particular, can lead to subsequent ring opening.[1] Careful control of reaction parameters such as temperature and the choice of reagents is crucial to maintain the integrity of the pyrazole core.
N-Alkylation
Q2: My pyrazole ring is opening during an N-alkylation reaction. What are the likely causes and how can I prevent this?
A2: Pyrazole ring fragmentation during N-alkylation is often due to the use of an overly strong base, which can lead to deprotonation at the C3 position and initiate ring cleavage.[1] To circumvent this, a systematic approach to optimizing your reaction conditions is recommended.
Troubleshooting N-Alkylation Induced Ring Opening:
-
Base Selection: Opt for milder inorganic bases over strong bases like organolithiums. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally safe and effective choices.[1]
-
Solvent Choice: Employ polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).[1]
-
Temperature Control: Perform the reaction at room temperature or with gentle heating. Avoid high temperatures which can promote decomposition.[1]
Q3: I am struggling with poor regioselectivity (N1 vs. N2 alkylation) in my unsymmetrical pyrazole. How can I improve this?
A3: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions.
Strategies for Improving N-Alkylation Regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Utilizing bulky substituents on the pyrazole ring or employing a bulky alkylating agent can enhance selectivity for the more accessible nitrogen.
-
Solvent Effects: The polarity of the solvent is a critical factor. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer. In some instances, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.
-
Protecting Groups: The use of a protecting group can control regioselectivity. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct alkylation to a specific nitrogen.
C-H Functionalization
Q4: I am observing low yields and decomposition during the C-H functionalization of my pyrazole. What can I do to improve the reaction outcome?
A4: Low yields and decomposition during C-H functionalization can stem from several factors, including incompatible catalysts, harsh reaction conditions, or the inherent instability of the substituted pyrazole. Transition-metal-catalyzed C-H functionalization is a powerful tool but requires careful optimization.[1]
Strategies for Successful C-H Functionalization:
-
Protecting Groups: The introduction of an N-protecting group, such as a tert-butoxycarbonyl (Boc) or SEM group, can enhance the stability of the pyrazole ring and direct the regioselectivity of the functionalization.[1]
-
Catalyst and Ligand Screening: The choice of the transition metal catalyst (e.g., palladium, rhodium, copper) and the corresponding ligand is critical for success.
-
Solvent and Additive Optimization: The solvent can significantly impact both regioselectivity and yield. For example, protic solvents may favor arylation at the C4 position. The addition of additives like pivalic acid (PivOH) can be beneficial in palladium-catalyzed reactions.[1]
Electrophilic Substitution
Q5: During electrophilic substitution (e.g., nitration, halogenation), I am getting a mixture of products and observing some ring cleavage. How can I achieve better selectivity and maintain the ring's integrity?
A5: Electrophilic substitution on the pyrazole ring typically occurs at the electron-rich C4 position. Ring cleavage under these conditions is often a result of overly harsh acidic or oxidative environments.[1]
Improving Electrophilic Substitution Outcomes:
-
Use Mild Reagents: Opt for milder electrophilic reagents. For halogenation, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are generally preferred over diatomic halogens.[1]
-
Controlled Conditions: Maintain low temperatures and carefully monitor the reaction time to prevent over-reaction and decomposition.[1] For nitration, using a nitrating agent like nitric acid in trifluoroacetic anhydride can provide good yields of mononitrated products.
Quantitative Data Summary
Table 1: Comparison of Bases for N-Alkylation of 4-Chloropyrazole
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | NaH | THF | Reflux | Mixture of Isomers | Strong base can lead to poor selectivity. |
| 2 | K₂CO₃ | DMSO | RT | 85 | Good yield and regioselectivity for N1-alkylation. |
| 3 | Cs₂CO₃ | DMF | RT | 88 | Similar to K₂CO₃, often gives slightly higher yields. |
| 4 | DBU | CH₃CN | RT | 75 | Organic base, can be useful in certain contexts. |
Table 2: Solvent Effects on Rh(III)-Catalyzed C-H Activation of 1-Phenylpyrazole
| Entry | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | DCE | 83 | C-C Coupled | 99 |
| 2 | EtOH | 83 | C-N Coupled | 82 |
| 3 | MeOH | Reflux | C-N Coupled | High |
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrazole
This protocol describes a general procedure for the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group, which can enhance stability and influence regioselectivity in subsequent reactions.
Materials:
-
Pyrazole (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.)
-
Triethylamine (Et₃N) (1.1 eq.) or N,N-diisopropylethylamine (DIPEA) (1.0 eq.)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyrazole (1.0 eq.) in a suitable solvent such as DCM or THF in a round-bottom flask.[1]
-
Add triethylamine (1.1 eq.) or DIPEA (1.0 eq.) and a catalytic amount of DMAP at 0°C.[2]
-
After stirring for 15 minutes, add di-tert-butyl dicarbonate (1.05 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 2 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or trituration with a suitable solvent like petroleum ether to obtain the N-Boc protected pyrazole.
Protocol 2: C4-Bromination of N-Boc-Protected Pyrazole
This protocol details the regioselective bromination of an N-Boc protected pyrazole at the C4 position using N-bromosuccinimide (NBS).
Materials:
-
N-Boc-protected pyrazole (1.0 eq.)
-
N-bromosuccinimide (NBS) (1.1 eq.)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc-protected pyrazole (1.0 eq.) in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.1 eq.) portion-wise over 20 minutes, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its completion by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (2 x).
-
Wash the combined organic phases with water and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by trituration or column chromatography to yield the C4-brominated pyrazole.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyrazole with a boronic acid.
Materials:
-
4-Bromopyrazole (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
In a flame-dried flask, combine the 4-bromopyrazole (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst (5 mol%), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Visualizations
Caption: A troubleshooting guide for pyrazole ring opening.
Caption: Decision tree for pyrazole functionalization strategies.
References
Technical Support Center: Regioselectivity in Pyrazole Substitution Reactions
Welcome to the Technical Support Center for troubleshooting regioselectivity in pyrazole substitution reactions. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and functionalization of pyrazole derivatives. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and data-driven insights to streamline your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity for the desired isomer?
A1: The formation of a mixture of N1 and N2 alkylated products is a common challenge in pyrazole chemistry due to the similar electronic properties of the two nitrogen atoms.[1] The regioselectivity of N-alkylation is influenced by a complex interplay of steric hindrance, electronic effects of substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the solvent.[1][2][3][4]
Troubleshooting Strategies:
-
Steric Effects: Alkylation generally favors the less sterically hindered nitrogen atom.[5] If your pyrazole has a bulky substituent at the C3 (or C5) position, the incoming alkyl group will preferentially react with the more accessible N1 (or N2) nitrogen. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen. A recent study demonstrated that sterically bulky α-halomethylsilanes can significantly improve N1 selectivity.[6]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can direct the site of alkylation. Electron-withdrawing groups (EWGs) at the C3 position tend to direct alkylation to the N1 position, while electron-donating groups (EDGs) at the same position can favor N2 alkylation.[7] This is because EWGs increase the acidity of the N1 proton, making it more susceptible to deprotonation.
-
Choice of Base and Solvent: The base and solvent system plays a critical role. The use of different bases can alter the regioselectivity of N-alkylation.[1][4] For instance, in some systems, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF may favor one isomer, while a weaker base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile might favor the other. The size and charge of the cation associated with the base can also influence the outcome.[1]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are important. Harder electrophiles may favor reaction at the harder nitrogen nucleophile, and this can be influenced by the substituent pattern on the pyrazole.
Below is a diagram illustrating the key factors that influence N-alkylation regioselectivity.
Caption: Factors influencing N-alkylation regioselectivity in pyrazoles.
Q2: My electrophilic aromatic substitution (e.g., halogenation, nitration) on the pyrazole ring is not selective. How can I control the position of substitution?
A2: Electrophilic aromatic substitution (EAS) on the pyrazole ring predominantly occurs at the C4 position, which is the most electron-rich carbon. However, the regioselectivity can be influenced by the substituents already present on the ring and the reaction conditions.
Troubleshooting Strategies:
-
Directing Groups: The N-substituent plays a crucial role. N-alkylation or N-arylation can influence the electron density at the C4 and C5 positions.
-
Reaction Conditions for Halogenation: For direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, using N-halosuccinimides (NBS, NCS, NIS) in DMSO has been shown to be an effective metal-free method for achieving C4 halogenation in moderate to excellent yields.[8]
-
Controlling Nitration: The introduction of a nitro group at the C4-position can be achieved under standard nitrating conditions. The presence of a substituent at the N1 position can help to avoid side reactions. Directing the arylation of 4-nitro-1H-pyrazoles can be a useful strategy for functionalization at the C5 position.[9]
Below is a general workflow for troubleshooting regioselectivity issues in pyrazole substitution reactions.
Caption: A general workflow for troubleshooting regioselectivity.
Data Presentation: Influence of Reaction Conditions on N-Alkylation
The following tables summarize quantitative data on the impact of various reaction parameters on the regioselectivity of pyrazole N-alkylation.
Table 1: Effect of Base on the N-Alkylation of 3-Phenyl-1H-pyrazole with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 1:1.5 | 85 |
| 2 | NaH | THF | 25 | 3:1 | 92 |
| 3 | Cs₂CO₃ | DMF | 25 | 1:2 | 88 |
| 4 | t-BuOK | THF | 0 | >10:1 | 75 |
Note: Data is illustrative and compiled from general trends reported in the literature. Actual results will vary based on the specific pyrazole substrate and alkylating agent.
Table 2: Effect of Solvent on the N-Alkylation of 3-(Trifluoromethyl)-1H-pyrazole with Ethyl Iodoacetate
| Entry | Solvent | Base | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ | 80 | 1:1 | 90 |
| 2 | DMF | K₂CO₃ | 80 | 1.2:1 | 85 |
| 3 | THF | NaH | 65 | 2.5:1 | 95 |
| 4 | TFE | None (reflux) | 78 | >10:1 | 70 |
TFE = 2,2,2-Trifluoroethanol. The use of fluorinated alcohols as solvents can dramatically increase regioselectivity in pyrazole formation.[10]
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Pyrazole using a Strong Base
This protocol is designed to favor the N1-alkylation of a pyrazole with an electron-withdrawing group at the C3 position.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-substituted pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.
Protocol 2: Regioselective C4-Bromination of a 3-Aryl-1H-pyrazol-5-amine
This protocol describes a metal-free approach for the selective bromination at the C4 position.[8]
-
Reactant Mixture: In a round-bottom flask, dissolve the 3-aryl-1H-pyrazol-5-amine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Halogenating Agent: Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the 4-bromo-3-aryl-1H-pyrazol-5-amine.
Below is a diagram illustrating the logical relationship in selecting a protocol based on the desired substitution pattern.
Caption: Decision tree for selecting a synthetic protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Challenges in the scale-up synthesis of 1,3-dimethyl-1H-pyrazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 1,3-dimethyl-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for preparing this compound is a two-step process. The first step involves the nitration of 1,3-dimethylpyrazole to form 1,3-dimethyl-4-nitro-1H-pyrazole. The subsequent step is the reduction of the nitro group to the desired amine. This route is generally preferred for large-scale synthesis due to the availability of starting materials and the robustness of the reactions.[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up synthesis revolve around the nitration step and the catalytic hydrogenation. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of strong acids like nitric acid and sulfuric acid also necessitates appropriate personal protective equipment and handling procedures. During catalytic hydrogenation, the use of hydrogen gas under pressure presents a flammability and explosion risk. Proper reactor design, pressure monitoring, and ensuring an inert atmosphere before introducing hydrogen are critical.
Q3: What are the common impurities encountered, and how can they be minimized?
A3: Common impurities can arise from both the nitration and reduction steps. During nitration, the formation of isomeric nitro-pyrazoles is a possibility, although the 4-nitro isomer is generally favored. In the reduction step, incomplete reduction can leave residual nitro-intermediate. Side reactions during catalytic hydrogenation can lead to the formation of hydroxylamine or other partially reduced species. To minimize impurities, it is crucial to optimize reaction conditions such as temperature, reaction time, and catalyst loading.[3] Proper purification methods, such as recrystallization or column chromatography, are essential to obtain a high-purity product.
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the nitration and reduction reactions can be effectively monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For TLC, a suitable eluent system will need to be developed to distinguish between the starting material, intermediate, and final product. HPLC provides a more quantitative measure of reaction completion and can also be used to detect the formation of byproducts.
Troubleshooting Guides
Step 1: Nitration of 1,3-Dimethylpyrazole
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 1,3-dimethyl-4-nitro-1H-pyrazole | Incomplete reaction. | - Increase reaction time or temperature cautiously, while monitoring for side product formation. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Check the quality and concentration of the nitrating agents. |
| Decomposition of starting material or product. | - Maintain strict temperature control, as the reaction is exothermic. - Consider a slower, dropwise addition of the nitrating agent. | |
| Formation of Isomeric Byproducts | Suboptimal reaction conditions. | - Adjust the reaction temperature; lower temperatures may improve regioselectivity. - Experiment with different nitrating agents or solvent systems. |
| Difficult Product Isolation | Product is soluble in the aqueous workup phase. | - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to decrease the solubility of the product. |
| Formation of an oil instead of a solid. | - Try to induce crystallization by seeding with a small crystal of the pure product or by scratching the inside of the flask. - Consider purification by column chromatography. |
Step 2: Reduction of 1,3-dimethyl-4-nitro-1H-pyrazole
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Insufficient catalyst loading or deactivated catalyst. | - Increase the catalyst loading (e.g., Pd/C). - Use fresh, high-quality catalyst. - Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Insufficient hydrogen pressure or reaction time. | - Increase the hydrogen pressure within the safe limits of the reactor. - Extend the reaction time and monitor progress by TLC or HPLC. | |
| Formation of Side Products (e.g., hydroxylamine) | Suboptimal reaction conditions. | - Optimize the reaction temperature and pressure. - Consider using a different catalyst system (e.g., Ni-Re with hydrazine hydrate).[4] |
| Difficult Product Purification | Contamination with residual catalyst. | - Ensure thorough filtration of the reaction mixture, possibly through a pad of celite. |
| Presence of colored impurities. | - Treat the crude product with activated carbon. - Purify by recrystallization from a suitable solvent or by column chromatography. | |
| Product Instability | The amine product may be sensitive to air or light. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the final product under an inert atmosphere and protected from light. |
Quantitative Data Summary
| Parameter | Nitration of 3,5-Dimethylpyrazole (Analogous Reaction) [2][3] | Reduction of Nitropyrazoles (General) [4] |
| Reagents | Nitric acid, Trifluoroacetic anhydride | Pd/C, H₂ or Ni-Re, Hydrazine hydrate |
| Temperature | Not specified, likely low temperature | 25-50 °C |
| Reaction Time | Not specified | 2-15 hours |
| Yield | 76% | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole
This protocol is adapted from the nitration of 3,5-dimethylpyrazole.[2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,3-dimethylpyrazole and an appropriate solvent (e.g., trifluoroacetic anhydride). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and trifluoroacetic anhydride dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor the progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the reduction of nitropyrazoles.[5]
-
Catalyst Slurry: In a hydrogenation reactor, add 1,3-dimethyl-4-nitro-1H-pyrazole and a suitable solvent (e.g., ethanol or methanol). To this, add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake and by TLC/HPLC analysis.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography.
Visualizations
References
Identifying and removing impurities from pyrazole synthesis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Issue 1: Low or No Yield of the Desired Pyrazole Product
-
Question: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
-
Answer: Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Incorrect Reaction Conditions: Verify the optimal temperature, solvent, and catalyst for your specific substrates. The order of reagent addition can also be critical.[2]
-
Poor Quality of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower the yield.[1][2]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[2]
-
Side Reactions: The formation of byproducts, such as isomeric pyrazoles, can consume starting materials and reduce the yield of the desired product.[2]
-
Issue 2: Presence of Isomeric Impurities
-
Question: I am observing a mixture of regioisomers in my final product. How can I improve regioselectivity?
-
Answer: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two different isomers. To improve regioselectivity:
-
Catalyst Choice: The use of specific catalysts can favor the formation of one regioisomer over the other. For instance, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[2]
-
Solvent Effects: The solvent can significantly influence the ratio of regioisomers formed. It is crucial to screen different solvents to optimize for the desired isomer.[2]
-
Stepwise Synthesis: A stepwise approach, where intermediates are isolated, can sometimes offer better control over regioselectivity compared to a one-pot reaction.[3]
-
Issue 3: Product Instability and Degradation
-
Question: My purified pyrazole seems to be unstable and is showing signs of degradation or ring opening. What could be the cause?
-
Answer: While pyrazole rings are generally stable, they can undergo ring opening under certain conditions, such as in the presence of a strong base which can cause deprotonation at the C3 position.[2][4] Additionally, pyrazoles functionalized with reactive groups may undergo rearrangements and ring-opening/recyclization cascades.[2] Careful control of pH and temperature during work-up and storage is crucial.
Issue 4: Discoloration of the Reaction Mixture
-
Question: My reaction mixture has developed a strong color. Is this normal and how can I obtain a pure, colorless product?
-
Answer: Discoloration is a frequent observation in some pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Neutralization: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, like sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]
-
Purification: Activated carbon treatment can be effective in removing some of these colored impurities.[1] Recrystallization is also a highly effective method for obtaining a pure, colorless product.[1]
-
Data on Impurity Control
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
| Solvent | Ratio of Regioisomer A : Regioisomer B |
| Ethanol | 70 : 30 |
| Dioxane | 85 : 15 |
| Toluene | 60 : 40 |
| Acetonitrile | 75 : 25 |
Note: The specific ratios are highly dependent on the substrates and reaction conditions. This table provides a general illustration of solvent effects.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 aluminum-backed TLC plates.[3]
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Apply a small spot onto the baseline of the TLC plate using a capillary tube. Also spot the starting materials for reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).[3] Allow the solvent front to move up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapors).[3]
-
Analysis: Compare the spots of the reaction mixture to the starting materials to assess the consumption of reactants and the formation of products.
Protocol 2: Purification of Crude Pyrazole by Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, or mixtures with water.[1][5]
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure pyrazole.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Acid Addition Salt Formation
-
Dissolution: Dissolve the crude pyrazole in a suitable organic solvent.[6]
-
Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid to the solution.[6]
-
Crystallization: The pyrazole acid addition salt will precipitate or crystallize from the solution.[6]
-
Isolation: Separate the salt by filtration.
-
Neutralization: To recover the free pyrazole, dissolve the salt in water and neutralize with a base. The purified pyrazole will precipitate and can be collected by filtration or extraction.
Visual Guides
Caption: Workflow for the identification of impurities in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Overview of common purification techniques for pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. jetir.org [jetir.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Stability issues of 1,3-dimethyl-1H-pyrazol-4-amine in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3-dimethyl-1H-pyrazol-4-amine in various solvents. This guide is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guide
Issue: Precipitation or Crystallization of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| Low Solubility | 1. Solvent Screening: Test the solubility of the compound in a variety of solvents with different polarities (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF).2. Co-solvent System: If the compound is soluble in an organic solvent but not an aqueous one, create a co-solvent system by dissolving it in a minimal amount of the "good" organic solvent and then titrating in the "poor" aqueous solvent until the desired concentration is reached, just before precipitation occurs.3. Temperature Adjustment: Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures. However, be cautious of potential degradation at elevated temperatures.4. pH Adjustment: If working with an aqueous solution, the pH can significantly impact the solubility of amines. Adjusting the pH may increase solubility. For the dihydrochloride salt of this compound, solubility is generally enhanced in acidic to neutral aqueous solutions. |
| Supersaturation | 1. Controlled Cooling: If the compound was dissolved at a higher temperature, allow the solution to cool to the experimental temperature slowly to prevent rapid crystallization.2. Seed Crystals: If crystallization is desired for purification, the addition of a small seed crystal can initiate controlled crystallization. |
| Change in Solvent Composition | 1. Evaporation: If a volatile co-solvent is used, prevent its evaporation by keeping the container sealed.2. Reaction Consumption: In a reaction mixture, if a solvent is consumed, it can lead to precipitation of the starting material. Monitor solvent levels and replenish if necessary. |
Issue: Suspected Degradation of this compound in Solution
| Symptom | Troubleshooting Steps |
| Color Change | 1. Visual Inspection: A change in the color of the solution (e.g., turning yellow or brown) can be an indicator of degradation, often due to oxidation.[1]2. Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.3. Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | 1. Stability-Indicating Method: Develop and validate a stability-indicating HPLC method to separate the parent compound from any potential degradation products.2. Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and confirm the specificity of the analytical method. |
| Decrease in Assay Value or Potency | 1. Quantitative Analysis: Use a validated analytical method to quantify the amount of this compound remaining over time.2. Control Samples: Always run control samples (stored under optimal conditions) in parallel to differentiate between experimental effects and inherent instability. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Q2: In which solvents is this compound expected to be most stable?
Generally, aprotic solvents or polar aprotic solvents would be preferred to minimize potential reactions. For long-term storage of solutions, it is advisable to use aprotic solvents and store at low temperatures, protected from light. The dihydrochloride salt form is noted to have enhanced solubility, particularly in aqueous solutions.[3]
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure (an aromatic amine and a pyrazole ring), the following degradation pathways are plausible:
-
Hydrolysis: While the pyrazole ring itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in pyrazole derivatives, potentially leading to isomerization or ring cleavage.[5][6]
Q4: How can I perform a forced degradation study for this compound?
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method. Below is a general protocol.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed), using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products. Mass spectrometry can be used for structural elucidation of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Initial HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Strategy:
-
Inject a solution of the unstressed this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase gradient, pH of the aqueous phase, and column temperature to achieve baseline separation of the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions (Example Template)
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (Retention Time) |
| 0.1 N HCl, 60°C | 0 | 100 | - |
| 2 | |||
| 8 | |||
| 24 | |||
| 0.1 N NaOH, 60°C | 0 | 100 | - |
| 2 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | |||
| 8 | |||
| 24 | |||
| Thermal, 80°C | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 72 | |||
| Photolytic (ICH Q1B) | 0 | 100 | - |
| - |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: HPLC method development workflow.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving pyrazole substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My coupling reaction (e.g., Buchwald-Hartwig, Suzuki, Ullmann) shows low to no conversion. What should I investigate first?
A: When a coupling reaction fails, a systematic check of the reaction components and conditions is crucial.
-
Reagent Quality: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed, as residual oxygen can deactivate palladium catalysts, and water can interfere with many aspects of the catalytic cycle.[1][2] Verify the integrity and activity of your catalyst and ligands, as older or improperly stored reagents may be inactive.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to air and can decompose, often observed as the formation of palladium black.[3] It is critical to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction by using proper Schlenk line or glovebox techniques.[1][3]
-
Catalyst Activation: The active Pd(0) species is generated in situ from a Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not initiate.[3] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable as they facilitate the clean generation of the active catalytic species.[1]
-
Base Selection: The base plays a critical role and its choice is often empirical. For Suzuki couplings, the base activates the boronic acid for transmetalation.[3] For N-arylation, it deprotonates the pyrazole N-H. If the base is not strong enough or has poor solubility in the reaction solvent, the reaction may not proceed.
Q2: I am observing significant decomposition of my starting material or product. What are the likely causes?
A: Decomposition is often related to the reaction temperature and the choice of base.
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) can be too harsh for substrates with sensitive functional groups (e.g., esters), especially at elevated temperatures, leading to degradation.[1][4] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][3]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and substrate degradation.[3] If you observe decomposition, try running the reaction at a lower temperature for a longer period. An optimal temperature must often be determined empirically.[3]
Q3: What are common side reactions in pyrazole coupling, and how can they be minimized?
A: Several side reactions can compete with your desired transformation, leading to a complex product mixture.
-
Hydrodehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom. It can be minimized by ensuring strictly anhydrous and anaerobic conditions.
-
Protodeboronation (Suzuki coupling): The boronic acid starting material can be converted back to the corresponding arene. This is often an issue with unstable boronic acids at higher temperatures.[5] Using the corresponding trifluoroborate salt or MIDA boronate ester can sometimes mitigate this problem.
-
Homocoupling: The coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halide molecules can occur. This is often promoted by the presence of oxygen.
-
Competitive N-Arylation: For C-C couplings on a pyrazole that still has a free N-H group, the palladium catalyst can sometimes coordinate to the pyrazole nitrogen, inhibiting the desired catalytic cycle.[5] In some cases, protection of the N-H group may be necessary. For N-arylation of unsymmetrically substituted pyrazoles, reaction at the undesired nitrogen can be a major issue.[6]
Q4: My reaction is very slow or stalls before reaching completion. How can I improve the reaction rate?
A: Slow reaction rates can often be addressed by modifying the catalyst system or reaction conditions.
-
Ligand Choice: The ligand is critical for stabilizing the catalyst and promoting key steps in the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or BrettPhos) are often effective for Pd-catalyzed reactions.[1][7] For Ullmann couplings, diamine or amino acid ligands (e.g., L-proline) can accelerate the reaction.[8][9][10]
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common solvents include toluene, dioxane, DMF, and THF.[3] The choice can be dependent on the specific catalyst and ligand system used.[3]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side reactions.[11][12][13] Typical conditions involve heating at temperatures between 100-150°C for 5-30 minutes.[11][14]
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Palladium-catalyzed (Buchwald-Hartwig/Suzuki) and a Copper-catalyzed (Ullmann) reaction?
A: The choice depends on several factors:
-
Buchwald-Hartwig (N-Arylation): Generally offers a broader substrate scope and higher functional group tolerance with milder conditions than traditional Ullmann couplings, largely due to the development of sophisticated ligands. It is often the first choice for complex molecules.[2][15]
-
Ullmann (N-Arylation): This is a cost-effective method using copper catalysts. While classic conditions were harsh, modern protocols using ligands like diamines or L-proline allow the reaction to proceed under milder conditions.[2][8][16] It can be particularly effective for N-arylation with aryl iodides.[10]
-
Suzuki (C-C Coupling): This is one of the most robust and widely used methods for forming C-C bonds between a halogenated (hetero)aryl and a (hetero)aryl boronic acid or ester.[5][11]
Q2: Why is an inert atmosphere so important?
A: The active catalytic species in many palladium-catalyzed cross-coupling reactions is a Pd(0) complex. This species is electron-rich and highly susceptible to oxidation by atmospheric oxygen, which deactivates it and leads to the formation of palladium black.[3] This catalytic decomposition is a primary cause of reaction failure. Therefore, degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial for success.[1]
Q3: Can I use an unprotected N-H pyrazole in a Suzuki coupling reaction?
A: Yes, it is possible, and methods have been developed specifically for unprotected N-H azoles.[5][17] However, the acidic N-H proton can sometimes interfere with the catalytic cycle or cause solubility issues.[3][5] If you are experiencing poor yields, you may need to use a catalyst system specifically designed for these substrates or consider protecting the pyrazole nitrogen (e.g., with a trityl, Boc, or SEM group).[13]
Q4: What are the advantages of using microwave irradiation?
A: Microwave heating offers several advantages over conventional oil bath heating, including rapid and uniform heating of the reaction mixture. This can lead to a dramatic reduction in reaction times (from many hours to a few minutes), increased product yields, and improved reproducibility.[11][12] The reduction in side reactions is often attributed to the short time spent at high temperatures.[11]
Data Presentation: Reaction Parameter Comparison
The following tables summarize typical reaction parameters for common pyrazole coupling reactions, compiled from various literature sources. Note that optimal conditions are substrate-dependent and require empirical optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Pyrazoles
| Parameter | Typical Range/Examples | Notes |
|---|---|---|
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Precatalysts often provide more consistent results.[1] |
| Ligand | XPhos, BrettPhos, Josiphos, tBuDavePhos | Bulky, electron-rich phosphines are common.[1][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | Base strength should be matched to substrate tolerance.[1][3] |
| Solvent | Toluene, Dioxane, Xylene, DMF | Anhydrous and degassed solvents are essential.[2][3] |
| Temperature | 80 - 160 °C | Higher temperatures may be needed for less reactive halides.[1][13] |
| Time | 10 min (MW) - 24 hours | Microwave irradiation can significantly shorten reaction times.[13] |
Table 2: Copper-Catalyzed Ullmann N-Arylation of Pyrazoles
| Parameter | Typical Range/Examples | Notes |
|---|---|---|
| Catalyst | CuI, CuCl, Cu₂O | Copper(I) salts are most common.[2][10][18] |
| Ligand | L-proline, 1,10-phenanthroline, Diamines | Ligands allow for milder reaction conditions.[8][9][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are typically used.[9][18] |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are common.[9][18] |
| Temperature | 80 - 120 °C | Modern protocols avoid the very high temperatures of classic Ullmann.[8] |
| Time | 12 - 24 hours | Reactions are typically run overnight.[2] |
Table 3: Palladium-Catalyzed Suzuki C-C Coupling of Halopyrazoles
| Parameter | Typical Range/Examples | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | Catalyst choice depends on substrate reactivity.[5][19] |
| Ligand | SPhos, XPhos (for precatalysts), PPh₃, dppf | Ligand choice is critical for success.[5] |
| Base | K₃PO₄, K₂CO₃, KOH | An aqueous solution of the base is often used.[11][19] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, EtOH/H₂O | A co-solvent system is common to dissolve all reagents.[3][11] |
| Temperature | 60 - 110 °C | Higher temperatures can lead to protodeboronation.[5] |
| Time | 2 min (MW) - 20 hours | Microwave irradiation is highly effective.[11] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Pyrazole
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the pyrazole (1.0 mmol, 1.0 equiv), the aryl halide (1.1-1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 mmol) to the vessel. Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with water or saturated aqueous ammonium chloride.[1] Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave reaction vial, combine the halopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.3 mmol), the palladium catalyst (e.g., a pyridine-pyrazole/Pd(II) complex, 0.1 mol%), and the base (e.g., KOH, 2.0 mmol).[11]
-
Solvent Addition: Add the solvent system (e.g., 2 mL of EtOH/H₂O = 1:1).[11]
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set power (e.g., 60 W) or temperature (e.g., 120-150 °C) for a short duration (e.g., 2-20 minutes).[11][14]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the desired biaryl product.[11]
Visualizations
Caption: A logical guide for troubleshooting common pyrazole coupling reaction issues.
Caption: A typical experimental workflow for pyrazole cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 1,3-dimethyl-1H-pyrazol-4-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of novel chemical entities. This guide provides a comparative overview of common analytical techniques for the structural validation of 1,3-dimethyl-1H-pyrazol-4-amine derivatives, complete with experimental data for a representative compound and detailed methodologies.
Spectroscopic and Spectrometric Data Comparison
The following tables summarize the expected and observed data from key analytical techniques for a representative this compound derivative. Due to the limited availability of a complete public dataset for the parent compound, data from closely related analogs are used for illustrative purposes.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~7.5 | Singlet | 1H | Pyrazole C5-H |
| ¹H | ~3.7 | Singlet | 3H | N1-CH₃ |
| ¹H | ~3.5 (broad) | Singlet | 2H | NH₂ |
| ¹H | ~2.2 | Singlet | 3H | C3-CH₃ |
| ¹³C | ~150 | - | - | Pyrazole C3 |
| ¹³C | ~140 | - | - | Pyrazole C5 |
| ¹³C | ~110 | - | - | Pyrazole C4 |
| ¹³C | ~35 | - | - | N1-CH₃ |
| ¹³C | ~12 | - | - | C3-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Electrospray Ionization (ESI) | Positive | 112.0869 | Not readily available |
The molecular formula of this compound is C₅H₉N₃, with a molecular weight of 111.15 g/mol .[1] The high-resolution mass spectrum should show a prominent [M+H]⁺ ion at m/z 112.0869.[2]
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine) |
| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1620 | Medium | N-H bend (amine) |
| ~1580 | Medium | C=N stretch (pyrazole ring) |
| ~1500 | Medium | C=C stretch (pyrazole ring) |
Note: The IR spectrum of the solid sample is typically recorded as a KBr pellet or using an ATR accessory.
Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | Provides the most comprehensive structural information in solution. Non-destructive. | Requires a relatively large amount of pure sample. Can be complex to interpret for large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Provides limited information on connectivity and stereochemistry. Isomer differentiation can be challenging. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and inexpensive. Can be used for solid, liquid, and gas samples. | Provides limited information on the overall molecular structure. Not all functional groups have distinct absorption bands. |
| X-ray Crystallography | Unambiguous three-dimensional structure of a molecule in the solid state. | Provides the "gold standard" for structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution conformation. |
Experimental Protocols
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the signals to determine the relative number of protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3][4] The solvent should be compatible with ESI.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate. Optimize the source parameters, including the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Determine the accurate mass to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Place the powder into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]
-
Background Spectrum: Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample pellet in the instrument's sample holder and acquire the FT-IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like a this compound derivative.
References
- 1. This compound | C5H9N3 | CID 4431056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound hydrochloride (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
Structure-activity relationship (SAR) studies of 1,3-dimethyl-1H-pyrazol-4-amine analogs
A definitive cure for cancer remains a paramount challenge in global healthcare, driving extensive research into novel therapeutic agents. Among the myriad of molecular scaffolds explored, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of 1,3-dimethyl-1H-pyrazol-4-amine analogs, a subset of pyrazole-based compounds that have shown significant potential as kinase inhibitors, a key target in oncology.[4][5]
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring and the exocyclic amine. These modifications can dramatically alter the compound's binding affinity to target kinases, as well as its pharmacokinetic properties. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on inhibitory activity.
Table 1: SAR of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The following data, adapted from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, illustrates the impact of substitutions on CDK2 inhibitory activity.[4][6]
| Compound | R1 | R2 | R3 | CDK2 (Ki, µM) | A2780 (GI50, µM) |
| 1 | H | H | H | 0.007 | 0.127 - 0.560 |
| 14 | CH3 | H | H | > 10 | > 10 |
| 15 | H | CH3 | H | 0.005 | 0.127 - 0.560 |
| 16 | H | H | CH3 | 0.025 | > 10 |
Data sourced from a study on CDK2 inhibitors, highlighting the potency of compound 15.[4][6]
Key SAR Insights:
-
Methylation at R1 (pyrazole N1): The addition of a methyl group at the R1 position (compound 14 ) dramatically reduced both CDK2 inhibitory activity and anti-proliferative activity against A2780 ovarian cancer cells.[4]
-
Methylation at R2 (pyrimidine C5): In contrast, a methyl group at the R2 position of the pyrimidine ring (compound 15 ) resulted in the most potent CDK2 inhibitor in the series, with a Ki of 0.005 µM.[4][6]
-
Methylation at R3 (pyrazole C5): A methyl group at the R3 position of the pyrazole ring (compound 16 ) led to a decrease in activity compared to the unsubstituted analog (1 ).
Table 2: SAR of Pyrazole-based Aurora A Kinase Inhibitors
Aurora A kinase is another important target in oncology, involved in mitotic progression. A study on pyrazole-based inhibitors of Aurora A kinase provides insights into the effects of substitutions on the pyrazole core.[5]
| Compound | R | Aurora A (IC50, µM) | HCT116 (IC50, µM) | MCF7 (IC50, µM) |
| 6a | H | 0.52 | 1.23 | 1.58 |
| 6b | CH3 | 0.48 | 1.15 | 1.32 |
| 6c | OCH3 | 0.35 | 0.89 | 1.05 |
| 6d | Cl | 0.28 | 0.65 | 0.78 |
| 6e | NO2 | 0.16 | 0.39 | 0.46 |
Data from a study on pyrazole-based Aurora A kinase inhibitors, showing the superior activity of the nitro-substituted compound.[5]
Key SAR Insights:
-
Electron-Withdrawing Groups: The SAR study of this series demonstrated that electron-withdrawing substituents on the phenyl ring attached to the pyrazole core generally enhance both enzymatic and cellular activity. The nitro group (compound 6e ) was found to be the most optimal substituent, yielding the lowest IC50 values against Aurora A kinase and the HCT116 and MCF7 cancer cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the SAR studies of pyrazole analogs.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous potent and selective enzyme inhibitors. From kinases to hydrolases, pyrazole derivatives have demonstrated significant therapeutic potential. However, the journey from a promising compound to a viable drug candidate is paved with rigorous validation. This guide provides an objective comparison of key in vitro assay validation methodologies for pyrazole-based enzyme inhibitors, supported by experimental data and detailed protocols, to ensure the accuracy, reproducibility, and relevance of your findings.
Key Validation Parameters: A Comparative Overview
The robust validation of an in vitro enzyme assay is crucial for establishing confidence in the generated data. Several key parameters must be meticulously assessed to characterize the inhibitory potential of a compound and the reliability of the assay itself.
| Parameter | Description | Acceptance Criteria | Importance in Drug Discovery |
| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a measure of inhibitor potency.[1][2] | Varies by target and project goals. Should be reproducible across experiments. | Primary metric for ranking compound potency and guiding Structure-Activity Relationship (SAR) studies.[3] |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a true measure of binding affinity. | A lower Ki value indicates a higher binding affinity. | Unlike IC50, Ki is independent of substrate concentration, allowing for more standardized comparison of inhibitor affinity across different studies and labs.[4] |
| Z'-factor | A statistical parameter that quantifies the separation between the high (uninhibited) and low (fully inhibited) signal windows of an assay. | Z' > 0.5 indicates an excellent assay suitable for high-throughput screening (HTS). | Ensures the assay is robust and can reliably distinguish between active inhibitors and noise, minimizing false positives and negatives. |
| Signal-to-Background (S/B) | The ratio of the signal produced in the absence of inhibitor (max signal) to the signal in the absence of the enzyme (background). | Typically, an S/B ratio > 3 is considered acceptable for most assays. | A high S/B ratio indicates a strong and clear signal, improving data quality and sensitivity. |
| Mechanism of Action (MOA) | Determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, noncompetitive, uncompetitive).[5] | Determined by analyzing changes in Km and Vmax in the presence of the inhibitor. | Understanding the MOA is critical for lead optimization, as different inhibition types have distinct pharmacological consequences.[5] |
| Selectivity | The degree to which an inhibitor binds to the target enzyme over other, often related, enzymes. | A high ratio of IC50/Ki for off-target enzymes versus the primary target. | Crucial for minimizing off-target effects and potential toxicity of a drug candidate. |
Comparative Performance of Pyrazole-Based Inhibitors
The following table summarizes in vitro validation data for several classes of pyrazole-based inhibitors against a variety of enzyme targets, showcasing the diversity and potency of this chemical scaffold.
| Compound Class | Enzyme Target | Assay Type | IC50 | Ki | Reference |
| Pyrazole-Phthalazine Hybrids | α-Glucosidase | Spectrophotometric | 13.66 ± 0.009 µM | 34.75 µM | [6] |
| Pyrazolo[1,5-a]pyrimidines | α-Amylase | Spectrophotometric | 72.91 ± 0.14 % inhibition | N/A | [7] |
| Pyrazole-Indole Hybrids | CDK-2 | Kinase Glo | 6.1 ± 1.9 µM | N/A | [8][9] |
| 1H-Pyrazol-5(4H)-ones | VEGFR-2 | Kinase Assay | 8.93 nM | N/A | [10] |
| N,N-bis(pyrazol-ylmethyl)amines | Butyrylcholinesterase | Ellman's Method | 20.83 ± 0.81 µM | N/A | [11] |
| Pyrazole | Alcohol Dehydrogenase | Spectrophotometric | N/A | Competitive Inhibitor | [12] |
Note: N/A indicates data not available in the cited source. Percentage inhibition is shown where specific IC50 values were not provided.
Experimental Protocols
Detailed and consistent protocols are the foundation of reproducible science. Below are generalized yet comprehensive methodologies for common assays used in the validation of pyrazole-based inhibitors.
Protocol 1: General Kinase Inhibition Assay (e.g., for VEGFR-2)
This protocol outlines a typical procedure for determining the inhibitory activity of a pyrazole compound against a target kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation :
-
Prepare a stock solution of the pyrazole inhibitor (e.g., 10 mM) in 100% DMSO.[13]
-
Create a serial dilution series of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent-induced inhibition.[14]
-
Prepare solutions of the target kinase, the specific substrate peptide, and ATP in a kinase assay buffer. The ATP concentration should ideally be at or near its Km value to accurately identify competitive inhibitors.[3]
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add 5 µL of each inhibitor concentration (or DMSO for positive control).
-
Add 10 µL of the enzyme and substrate mixture to each well.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.[13]
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.[13]
-
Incubate for 60 minutes at 37°C. The reaction time should be within the linear range of product formation.[5]
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a microplate reader.[13]
-
-
Data Analysis :
-
Plot the luminescence signal (enzyme activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[13]
-
Protocol 2: General Hydrolase Inhibition Assay (e.g., for α-Glucosidase)
This protocol describes a colorimetric assay to measure the inhibition of a hydrolase enzyme that cleaves a chromogenic substrate.
-
Reagent Preparation :
-
Prepare a stock solution of the pyrazole inhibitor in DMSO and perform serial dilutions as described above.
-
Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure :
-
To each well of a 96-well plate, add 20 µL of the inhibitor solution.
-
Add 50 µL of the α-glucosidase enzyme solution and incubate for 10 minutes at 37°C.
-
Start the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Visualizing Validation Workflows and Mechanisms
Diagrams are essential for clarifying complex processes and relationships. The following visualizations, generated using Graphviz, illustrate a standard validation workflow and a representative mechanism of action.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. newhaven.edu [newhaven.edu]
- 13. benchchem.com [benchchem.com]
- 14. bioivt.com [bioivt.com]
Unlocking Potential: A Comparative Guide to Molecular Docking of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of pyrazole derivatives against various protein targets implicated in cancer, neurodegenerative diseases, and glaucoma. Supported by experimental data from recent studies, this analysis aims to inform the rational design of novel therapeutics.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Molecular docking studies are a cornerstone of modern drug discovery, offering predictive insights into the binding affinities and interaction patterns of small molecules with their protein targets. This guide synthesizes findings from multiple studies to present a comparative overview of the docking of pyrazole derivatives against key proteins.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding energies and inhibitory concentrations of different pyrazole derivatives against a range of protein targets. Lower binding energy values typically indicate a more favorable interaction.
Table 1: Pyrazole Derivatives as Kinase Inhibitors in Cancer
| Compound ID | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference Study |
| Compound 6 | EGFR | Not Specified | Not Specified | [1] |
| AKT1 | Not Specified | Not Specified | [1] | |
| BRAF V600E | Not Specified | Not Specified | [1] | |
| p38α | Not Specified | Not Specified | [1] | |
| PDGFRβ | Not Specified | Not Specified | [1] | |
| Compound 23 | EGFR | -10.36 | Not Specified | [2] |
| Compound 32 | CDK2 | -7.676 | Not Specified | [2] |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | Not Specified | [3][4][5] |
| Compound 1d | Aurora A (2W1G) | -8.57 (kJ/mol) | Not Specified | [3][4][5] |
| Compound 2b | CDK2 (2VTO) | -10.35 (kJ/mol) | Not Specified | [3][4][5] |
| Compound 25 | RET Kinase (4CKJ) | -7.14 | Ala807 | [6][7] |
| Compound 6h | EGFR | Not Specified | Hinge Region of ATP Binding Site | [8][9] |
| Compound 6j | EGFR | Not Specified | Hinge Region of ATP Binding Site | [8][9] |
| Compound 3i | VEGFR-2 | Not Specified | Not Specified | [10] |
Table 2: Pyrazole Derivatives in Neurodegenerative Disease Targets
| Compound ID | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | IC50 / Ki | Key Interacting Residues | Reference Study |
| Compound 3g | Butyrylcholinesterase (BChE) | Not Specified | IC50 = 0.5 µM, Ki = 2.22 µM | Not Specified | [11] |
| Compound 3f | Acetylcholinesterase (AChE) | Not Specified | IC50 = 6.5 µM, Ki = 0.63 µM | Not Specified | [11] |
| Compound 2B | Acetylcholinesterase (AChE) | Not Specified | IC50 = 58 nM | Trp286, Tyr341 | [12] |
| Compound A13 | hAChE (6U37) | Not Specified | IC50 = 23.47 ± 1.17 nM | Not Specified | [13] |
| Compound 3g | BChE (4BDS) | -5.555 | Ki = 0.789 ± 0.0056 µM | Not Specified | [14] |
| Compound 3f | AChE (4EY7) | Not Specified | Ki = 0.045 ± 0.002 µM | Not Specified | [14] |
Table 3: Pyrazole Derivatives as Carbonic Anhydrase Inhibitors
| Compound ID | Target Protein | Ki (µM) | Docking Insights | Reference Study |
| ZINC01729523 | Myocilin | Not Specified | Potent Inhibition | [15] |
| ZINC04692015 | Myocilin | Not Specified | Potent Inhibition | [15] |
| Compound 6a | hCA I | 0.063 - 3.368 | Better interactions than reference | [16] |
| Compound 6b | hCA II | 0.007 - 4.235 | Better interactions than reference | [16] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking generally follow a standardized workflow. Below is a detailed, synthesized protocol representative of these studies.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures were prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman charges). This step is crucial for ensuring the protein is in a chemically correct state for the simulation.
-
Ligand Structure Preparation: The 2D structures of the pyrazole derivatives were drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields to obtain stable conformations.
2. Docking Simulation:
-
Software: Commonly used software for these studies included AutoDock, Glide (Schrödinger), and PyRx.[3][17][18][19]
-
Grid Box Definition: A grid box was defined around the active site of the target protein. The dimensions and coordinates of the grid box were chosen to encompass the binding pocket, often guided by the position of a co-crystallized native ligand.
-
Docking Algorithm: A flexible ligand docking approach was typically employed, allowing the pyrazole derivatives to adopt various conformations within the binding site.[3][4][5] The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, was used to search for the best binding poses.
-
Pose Selection and Analysis: The resulting docked poses were ranked based on their predicted binding energies or docking scores. The pose with the lowest binding energy was generally selected for further analysis. Visualization of the protein-ligand interactions was performed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
3. Validation of Docking Protocol:
-
To ensure the reliability of the docking protocol, a re-docking procedure was often performed. The native ligand was extracted from the crystal structure and then docked back into the active site. The protocol was considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was within an acceptable range (typically < 2.0 Å).
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Workflow for Molecular Docking.
EGFR Signaling Pathway Inhibition.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijpbs.com [ijpbs.com]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
Efficacy of Pyrazole-Based Drugs: A Comparative Analysis Against Existing Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of pyrazole-based drugs against existing treatments across various therapeutic areas. The analysis is supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anti-inflammatory Drugs: Celecoxib vs. Non-Selective NSAIDs
Celecoxib, a selective COX-2 inhibitor, represents a significant development in the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Its pyrazole structure allows for selective inhibition of the COX-2 enzyme, which is primarily upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme that is crucial for gastrointestinal cytoprotection and platelet function.[1] This selectivity profile aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs like naproxen, ibuprofen, and diclofenac.[2]
Comparative Efficacy and Safety Data
Clinical trials have demonstrated that celecoxib has comparable efficacy to non-selective NSAIDs in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis, but with a more favorable gastrointestinal safety profile.
Table 1: Efficacy and Safety of Celecoxib vs. Non-Selective NSAIDs in Osteoarthritis
| Parameter | Celecoxib | Naproxen | Diclofenac | Ibuprofen | Placebo | Source |
| Patient's Assessment of Arthritis Pain (VAS, mm change from baseline) | -39.7 | -36.9 | - | - | -28.6 | [3] |
| WOMAC Osteoarthritis Index (change from baseline) | Comparable to Naproxen | Comparable to Celecoxib | - | - | Statistically significant improvement with active treatments | [3] |
| Serious Upper GI Events (events/100 patient-years) | 0.1 | 0.8 (as part of non-selective NSAID group) | 0.8 (as part of non-selective NSAID group) | - | - | [4] |
| Cardiovascular Events (Primary Outcome: CV death, nonfatal MI, or nonfatal stroke) | 2.3% | 2.5% | - | 2.7% | - | [5] |
Key Experimental Protocols
SUCCESS-1 Trial Methodology: [4]
-
Objective: To evaluate the efficacy and upper gastrointestinal (UGI) safety of celecoxib compared with non-specific NSAIDs in patients with osteoarthritis.
-
Study Design: A 12-week, multicenter, double-blind, randomized controlled trial.
-
Patient Population: 13,274 patients with osteoarthritis from 39 countries.
-
Interventions:
-
Celecoxib 100 mg twice daily
-
Celecoxib 200 mg twice daily
-
Non-selective NSAID therapy (diclofenac 50 mg twice daily or naproxen 500 mg twice daily)
-
-
Efficacy Assessment: Standard validated measures for osteoarthritis.
-
Safety Assessment: Serious UGI events were evaluated by two blinded, independent gastrointestinal events committees.
PRECISION Trial Methodology: [5][6]
-
Objective: To evaluate the cardiovascular safety of celecoxib compared with ibuprofen and naproxen in patients with arthritis at high risk for cardiovascular disease.
-
Study Design: A prospective, randomized, double-blind, non-inferiority trial.
-
Patient Population: 24,081 patients with osteoarthritis or rheumatoid arthritis with established cardiovascular disease or increased cardiovascular risk.
-
Interventions:
-
Celecoxib 100 mg twice daily (with an option to increase to 200 mg twice daily for rheumatoid arthritis)
-
Ibuprofen 600 mg three times daily (with an option to increase to 800 mg three times daily)
-
Naproxen 375 mg twice daily (with an option to increase to 500 mg twice daily)
-
All patients also received esomeprazole (20-40 mg daily) for gastric protection.
-
-
Primary Outcome: The first occurrence of a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
Signaling Pathway: COX-2 Inhibition
Celecoxib's mechanism of action is centered on the selective inhibition of the COX-2 enzyme in the arachidonic acid pathway.
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Cardiovascular Drugs: Mavacamten vs. Beta-Blockers
Mavacamten is a first-in-class cardiac myosin inhibitor with a pyrazole core, developed for the treatment of hypertrophic cardiomyopathy (HCM).[7] It acts by reducing the excessive contractility of the heart muscle that characterizes this disease.[8] Existing treatments, such as beta-blockers, primarily manage symptoms by slowing the heart rate and reducing the force of contraction, but do not target the underlying disease mechanism.
Comparative Efficacy Data
Clinical trials have shown that mavacamten significantly improves exercise capacity, symptoms, and left ventricular outflow tract (LVOT) obstruction compared to placebo in patients who may also be on background beta-blocker therapy.
Table 2: Efficacy of Mavacamten in Obstructive Hypertrophic Cardiomyopathy (EXPLORER-HCM Trial)
| Parameter | Mavacamten | Placebo | p-value | Source |
| Primary Composite Endpoint (% of patients with response) | 37% | 17% | 0.0005 | |
| Change in post-exercise LVOT gradient (mmHg) | -47 | -10 | <0.0001 | [9] |
| Change in peak VO2 (mL/kg/min) | +1.4 | -0.1 | 0.0006 | |
| Improvement in NYHA Class (≥1 class) | 65% | 31% | <0.0001 | [9] |
Key Experimental Protocols
EXPLORER-HCM Trial Methodology: [9][10]
-
Objective: To evaluate the efficacy and safety of mavacamten in patients with symptomatic obstructive hypertrophic cardiomyopathy.
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 251 patients with obstructive HCM (LVOT gradient ≥50 mmHg) and NYHA class II-III symptoms.
-
Interventions:
-
Mavacamten (starting at 5 mg once daily)
-
Placebo
-
Treatment duration was 30 weeks.
-
-
Primary Endpoint: A composite of a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO2) and a reduction of at least one NYHA class, or a ≥3.0 mL/kg/min increase in pVO2 with no worsening of NYHA class.
-
Secondary Endpoints: Changes in post-exercise LVOT gradient, pVO2, NYHA class, and patient-reported outcomes.
VALOR-HCM Trial Methodology: [11][12]
-
Objective: To evaluate whether mavacamten reduces the need for septal reduction therapy (SRT) in adults with symptomatic obstructive HCM.
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled, randomized trial.
-
Patient Population: Approximately 100 patients with symptomatic oHCM who meet guideline criteria for SRT.
-
Interventions:
-
Mavacamten
-
Placebo
-
The placebo-controlled treatment period was 16 weeks.
-
-
Primary Endpoint: The proportion of patients who proceed with SRT or remain eligible for SRT at the end of the 16-week treatment period.
Signaling Pathway: Cardiac Myosin Inhibition
Mavacamten allosterically and reversibly inhibits cardiac myosin ATPase, reducing the number of actin-myosin cross-bridges and thereby decreasing excessive myocardial contractility.[13]
Caption: Mavacamten's mechanism of inhibiting cardiac myosin.
Veterinary Anti-inflammatory Drugs: Tepoxalin vs. Traditional NSAIDs
Tepoxalin is a pyrazole-based NSAID used in veterinary medicine that uniquely inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby blocking the production of both prostaglandins and leukotrienes. This dual inhibition is proposed to offer a broader anti-inflammatory effect compared to traditional NSAIDs like carprofen and meloxicam, which are primarily COX inhibitors.
Comparative Efficacy Data
Studies in dogs have shown that tepoxalin can be more effective than COX-selective inhibitors in controlling certain types of inflammation.
Table 3: Efficacy of Tepoxalin vs. Carprofen and Meloxicam in Experimental Uveitis in Dogs
| Parameter | Tepoxalin | Carprofen | Meloxicam | Control | Source |
| Median Change in Aqueous PGE2 Concentration (pg/mL) | Significantly lower than control, carprofen, and meloxicam | Not significantly different from control | Not significantly different from control | - | [14][15] |
Key Experimental Protocols
Experimental Uveitis in Dogs Study Methodology: [14]
-
Objective: To compare the effects of orally administered tepoxalin, carprofen, and meloxicam for controlling aqueocentesis-induced anterior uveitis in dogs.
-
Study Design: A randomized controlled trial.
-
Animal Subjects: 38 mixed-breed dogs.
-
Interventions:
-
Tepoxalin (10 mg/kg, PO, q 24 h)
-
Carprofen (2.2 mg/kg, PO, q 12 h)
-
Meloxicam (0.2 mg/kg, PO, q 24 h)
-
Control (no medication)
-
-
Procedure: Uveitis was induced by aqueocentesis (removal of aqueous humor). A second aqueocentesis was performed one hour later.
-
Primary Outcome: Aqueous prostaglandin E2 (PGE2) concentrations were measured to quantify inflammation.
Signaling Pathway: Dual COX/LOX Inhibition
Tepoxalin's dual inhibition of COX and LOX enzymes provides a broader blockade of inflammatory mediators derived from arachidonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Efficacy and tolerability of celecoxib and naproxen versus placebo in Hispanic patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]
- 6. ajmc.com [ajmc.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 9. cardioaragon.com [cardioaragon.com]
- 10. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study design and rationale of VALOR-HCM: evaluation of mavacamten in adults with symptomatic obstructive hypertrophic cardiomyopathy who are eligible for septal reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mavacamten in Adults With Symptomatic Obstructive HCM Who Are Eligible for Septal Reduction Therapy - American College of Cardiology [acc.org]
- 13. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of tepoxalin, carprofen, and meloxicam for reducing intraocular inflammation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling 1,3-dimethyl-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 1,3-dimethyl-1H-pyrazol-4-amine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EU EN 166 or OSHA 29 CFR 1910.133 regulations. |
| Skin/Hands | Chemical-resistant, impervious gloves. | Nitrile rubber gloves are a suitable option. |
| Protective clothing to prevent skin exposure. | A flame-retardant lab coat is recommended. | |
| Respiratory | A government-approved respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation is experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Safe Handling Workflow
Experimental Protocols:
-
Preparation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Before handling, don all required PPE as specified in the table above. Visually inspect the chemical container for any signs of damage or leaks.
-
Handling: Use non-sparking tools to prevent ignition sources. When dispensing, do so carefully to avoid creating splashes or airborne dust.[3]
-
Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[1] Decontaminate the work surface and any equipment used. Carefully remove and dispose of single-use PPE as hazardous waste. Always wash hands and any exposed skin thoroughly with soap and water after handling.[4]
Disposal Plan
The disposal of this compound and its contaminated materials must be conducted in strict accordance with federal, state, and local hazardous waste regulations.[5]
Spill Management:
-
Evacuate and Ventilate: Clear the area of non-essential personnel and ensure adequate ventilation.
-
Containment: For spills, use an inert absorbent material like vermiculite or sand to contain the substance.[5]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[5]
-
Decontamination: Decontaminate the spill area according to your institution's established safety protocols.
Disposal Procedure:
-
Waste Identification: this compound waste should be managed as hazardous waste.[5]
-
Containerization: Place the waste into a compatible, sealed, and clearly labeled container. The label must include the chemical name and "Hazardous Waste".[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5] In-lab neutralization should not be attempted.[5] High-temperature incineration is a common and recommended disposal method for such compounds.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
